5-噻唑甲醛,2-(1H-吡唑-4-基)-

描述

Synthesis Analysis

A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method, and their structures were characterized by 1 H NMR, mass spectrometry, and elemental analysis . The synthesis of ethyl 1, 3, 4-trimethyl-1H-pyrazole-5-carboxylate (2g) and its analogues (2h) involved mixing paraformaldehyde (3.6 g, 0.12 mol), 1,4-dioxane (100 mL) and 2a (10 g, 0.06 mol) uniformly. Then H 2 SO 4 (0.6 g, 0.006 mol) and concentrated hydrochloric acid (12 g, 12 mol) were added to a stirred mixture and heated to reflux .Molecular Structure Analysis

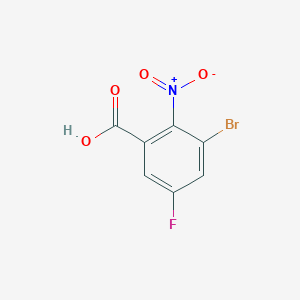

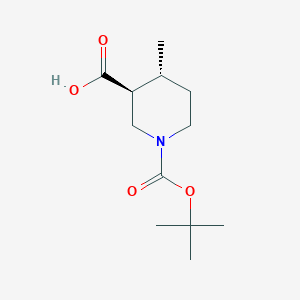

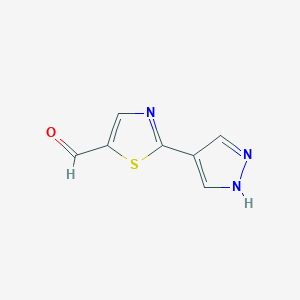

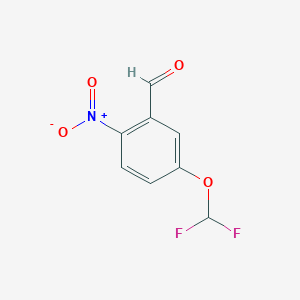

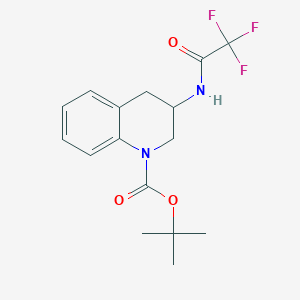

The molecular formula of “5-Thiazolecarboxaldehyde, 2-(1H-pyrazol-4-yl)-” is C7H5N3OS. Pyrazole is a pi-excessive heterocyclic system, which contains two nitrogen atoms; one is pyrrole type at position-1; while, other is pyridine type at position-2 .Chemical Reactions Analysis

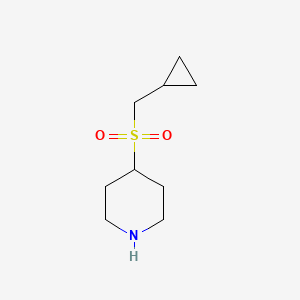

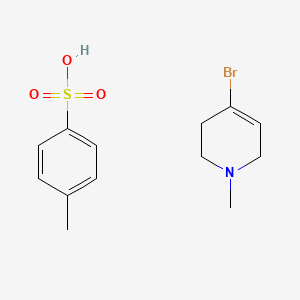

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor). Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Physical And Chemical Properties Analysis

The molecular weight of “5-Thiazolecarboxaldehyde, 2-(1H-pyrazol-4-yl)-” is 179.2 g/mol. More detailed physical and chemical properties were not found in the search results.科学研究应用

抗菌应用

- 抗菌剂:一项研究展示了 3-(4-取代苄叉氨基)-N-(6-取代-1,3-苯并[d]噻唑-2-基)-4,5-二氢-5-氧代-吡唑-1-甲酰胺类似物的合成,该化合物显示出有希望的抗菌活性,特别是对金黄色葡萄球菌和枯草芽孢杆菌 (Palkar 等人,2017 年)。

抗真菌应用

- 杀菌活性:由 2-烷基(烷基硫基)-5-((4-氯)-3-乙基-1-甲基-1H-吡唑-5-基)-1,3,4-恶二唑(噻二唑)合成的化合物被评估其作为杀菌剂的潜力,用于防治水稻纹枯病——水稻的一种主要病害 (Chen 等人,2000 年)。

抗癌应用

- 抗癌剂:各种合成的化合物,包括 2-(3-芳基-1H-吡唑-1-基)苯并[d]噻唑并入稠合的噻唑并[2,3-b]喹唑啉酮,对 HepG2 和 MCF-7 细胞系表现出显着的抗癌效力 (Deshineni 等人,2020 年)。

镇痛应用

- 镇痛活性:含有吡唑的 4-氨基-1,2,4-三唑衍生物的席夫碱在体内研究中表现出显着的镇痛特性 (Karrouchi 等人,2016 年)。

作用机制

Target of Action

The compound 2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde, also known as 5-Thiazolecarboxaldehyde, 2-(1H-pyrazol-4-yl)-, is part of the pyrazole and thiazole family of compounds . These compounds are known to exhibit a wide range of biological activities, including antimicrobial, antitubercular, anticancer, antihypertensive, antiulcer, antiproliferative, and antiparasitic activities . .

Mode of Action

Compounds of the pyrazole series are known to interact with various biological targets, leading to a range of pharmacological effects . The interaction of the compound with its targets can lead to changes in cellular processes, potentially resulting in the observed biological activities.

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrazole and thiazole compounds, it is likely that multiple pathways are affected .

Result of Action

Given the range of biological activities exhibited by pyrazole and thiazole compounds, the compound likely has multiple effects at the molecular and cellular level .

未来方向

Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Therefore, the hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . Furthermore, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

属性

IUPAC Name |

2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3OS/c11-4-6-3-8-7(12-6)5-1-9-10-2-5/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLIYRKBVZXAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C2=NC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B1405403.png)

![tert-butyl 4-(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)piperidine-1-carboxylate](/img/structure/B1405405.png)